Benzyltriphenylsilane

Descripción

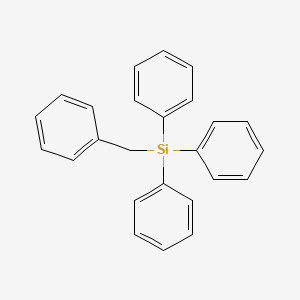

Benzyltriphenylsilane (C25H22Si) is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and one benzyl group. This structure confers unique reactivity and stability, making it valuable in synthetic organic chemistry. The benzyl group (C6H5CH2) enhances nucleophilic susceptibility compared to purely aromatic substituents, enabling selective cleavage or substitution reactions under controlled conditions .

Key properties include:

- Molecular weight: 350.53 g/mol

- Synthesis: Typically prepared via Grignard reactions or catalytic silylation of benzyl halides with triphenylsilane .

- Reactivity: The benzyl-silicon bond undergoes cleavage with strong bases (e.g., potassium amide) or electrophiles, yielding triphenylsilane derivatives or substituted benzyl products .

Propiedades

Número CAS |

5410-07-1 |

|---|---|

Fórmula molecular |

C25H22Si |

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

benzyl(triphenyl)silane |

InChI |

InChI=1S/C25H22Si/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

Clave InChI |

OXCMVSDDHQSTMI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El benciltrifenilsilano se puede sintetizar mediante la reacción de trifenilsilano con cloruro de bencilo en presencia de una base como el hidruro de sodio. La reacción generalmente ocurre en un disolvente inerte como el tetrahidrofurano (THF) bajo condiciones de reflujo. La reacción general es la siguiente:

(C6H5)3SiH+C6H5CH2Cl→(C6H5)3SiCH2C6H5+HCl

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el benciltrifenilsilano no están ampliamente documentados, la síntesis generalmente sigue procedimientos de laboratorio similares pero a mayor escala. La producción industrial puede implicar condiciones de reacción optimizadas y el uso de reactores de flujo continuo para mejorar el rendimiento y la eficiencia.

Tipos de reacciones:

Oxidación: El benciltrifenilsilano puede sufrir reacciones de oxidación para formar silanoles o siloxanos.

Reducción: Puede reducirse para formar silanos más simples.

Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ozono se pueden utilizar en condiciones suaves.

Reducción: Los donantes de hidruro como el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.

Sustitución: Los nucleófilos fuertes como la amida de sodio (NaNH2) pueden facilitar las reacciones de sustitución.

Principales productos:

Oxidación: Trifenilsilanol, hexafenildisiloxano.

Reducción: Trifenilsilano.

Sustitución: Varios silanos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El benciltrifenilsilano se utiliza en varios campos de la investigación científica:

Química: Sirve como precursor para la síntesis de otros compuestos organosilícicos y se utiliza en reacciones de hidrosilanación.

Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.

Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción del benciltrifenilsilano implica su capacidad de participar en diversas reacciones químicas debido a la presencia del átomo de silicio unido a grupos fenilo y bencilo. El átomo de silicio puede actuar como nucleófilo o electrófilo, dependiendo de las condiciones de reacción. Los objetivos moleculares y las vías involucradas están principalmente relacionadas con su reactividad con otras especies químicas.

Compuestos similares:

Trifenilsilano: Estructura similar pero carece del grupo bencilo.

Tetrafenilsilano: Contiene cuatro grupos fenilo unidos al silicio.

Hexafenildisilano: Contiene dos átomos de silicio unidos a seis grupos fenilo.

Singularidad: El benciltrifenilsilano es único debido a la presencia del grupo bencilo, que confiere una reactividad y propiedades diferentes en comparación con otros compuestos similares. Esto lo hace valioso para aplicaciones sintéticas específicas y estudios de investigación.

Comparación Con Compuestos Similares

Nucleophilic Attack

- This compound : The benzyl group facilitates rapid nucleophilic cleavage. For example, sodium hydride (NaH) reduces it to triphenylsilane, whereas phenyl-substituted analogs require stronger bases .

- Triphenylvinylsilane : The vinyl group resists nucleophilic attack but participates in radical or electrophilic addition reactions .

- Benzyltriethoxysilane: Ethoxy groups hydrolyze in aqueous conditions, forming silanols for surface modification .

Thermal Stability

- This compound decomposes at ~300°C, while tetraphenylsilane (C24H20Si) remains stable up to 400°C due to the absence of labile benzyl groups .

Critical Research Findings

- Cleavage Efficiency : this compound reacts with potassium amide 10× faster than tetraphenylsilane, highlighting the benzyl group’s lability .

- Electrophilic Substitution : Unlike aryl-silanes, this compound undergoes electrophilic substitution (e.g., nitration) at the benzyl position without Si-C bond cleavage .

- Thermal Degradation : Under pyrolysis, it produces biphenyl derivatives, whereas decyl(triphenyl)silane generates alkanes and silicon oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.